2-(3-(Benzyloxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Benzyloxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-5-isopropylphenylboronic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-(Benzyloxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the boron atom, which allows for efficient transfer of the organic group to the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 3-(Benzyloxy)phenylboronic acid
Uniqueness
2-(3-(Benzyloxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, such as the benzyloxy and isopropyl groups, which provide distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C22H29BO3 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylmethoxy-5-propan-2-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H29BO3/c1-16(2)18-12-19(23-25-21(3,4)22(5,6)26-23)14-20(13-18)24-15-17-10-8-7-9-11-17/h7-14,16H,15H2,1-6H3 |
InChI Key |
DNALRFIXLGSCOF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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